molecular formula C7H11NO2 B2539197 (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 171754-03-3

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B2539197
CAS RN: 171754-03-3
M. Wt: 141.17
InChI Key: BMVVXSIHLQYXJJ-NGJCXOISSA-N
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Description

The compound (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a cyclic amino acid with a unique bicyclic structure that places conformational constraints on the molecule. While the specific compound is not directly synthesized in the provided papers, similar azabicyclic compounds have been synthesized and studied for their potential use in medicinal chemistry due to their structural complexity and relevance as building blocks in drug discovery.

Synthesis Analysis

The synthesis of related azabicyclic compounds involves several key steps that are tailored to achieve the desired stereochemistry and functional group placement. For instance, the synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, relies on the stereoselective control of a cyclopropanation step . Another synthesis approach for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid includes diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods highlight the importance of stepwise control in the synthesis of azabicyclic compounds to ensure the correct stereochemistry.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of a nitrogen atom within the bicyclic framework, which introduces rigidity and conformational constraints. This rigidity can be advantageous in drug design, as it may contribute to the specificity of the compound towards its biological target. The synthesis of non-chiral analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, also demonstrates the versatility of these structures in mimicking other biologically relevant molecules .

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions that are useful in further derivatization or in the preparation of more complex molecules. For example, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involves an intermolecular [2+2] photocycloaddition, which is a key step in obtaining the bicyclic structure . Additionally, the preparation of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid showcases the importance of stereoselective synthesis in obtaining compounds with the desired chirality for potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their rigid structures and the presence of functional groups. These properties are crucial for the solubility, stability, and reactivity of the compounds, which in turn affect their suitability for use in drug development. The enantioselective synthesis of compounds, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, highlights the importance of chirality in the physical properties of these molecules, which can impact their pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a structurally similar compound, reveals its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
  • Efficient synthesis of morpholine amino acids, including variants like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, highlights their role as compact modules in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Conformational Studies and Drug Design

  • Research on homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, demonstrates their preference for ordered secondary structures, which is significant for drug design (Otani et al., 2012).
  • Synthesis of 3,5-methanonipecotic acid, a nonchiral β-amino acid similar to 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, highlights its utility in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Advanced Synthesis Techniques

  • The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrates the efficiency of advanced synthesis techniques in creating structurally complex molecules (Onogi et al., 2012).
  • A two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals, illustrates the potential of these compounds as building blocks in drug discovery (Denisenko et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P280, P301, P302, P305, P312, P313, P330, P332, P337, P338, P351, P352, P362, and P364 .

properties

IUPAC Name

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS RN

171754-03-3
Record name (3R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
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